molecular formula C8H15NO5S B14343625 2-Oxazolidinone, 3-(1-methylethyl)-5-[[(methylsulfonyl)oxy]methyl]-, (S)- CAS No. 100158-95-0

2-Oxazolidinone, 3-(1-methylethyl)-5-[[(methylsulfonyl)oxy]methyl]-, (S)-

Cat. No.: B14343625
CAS No.: 100158-95-0
M. Wt: 237.28 g/mol
InChI Key: KHAVBYUNOCYTST-ZETCQYMHSA-N
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Description

2-Oxazolidinone, 3-(1-methylethyl)-5-[[(methylsulfonyl)oxy]methyl]-, (S)- is a chiral compound belonging to the oxazolidinone class. This compound is characterized by its unique structure, which includes an oxazolidinone ring substituted with an isopropyl group and a methanesulfonate ester. The (S)-configuration indicates its specific stereochemistry, which is crucial for its biological activity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxazolidinone, 3-(1-methylethyl)-5-[[(methylsulfonyl)oxy]methyl]-, (S)- typically involves the following steps:

    Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.

    Methanesulfonate Ester Formation: The final step involves the esterification of the hydroxyl group with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-Oxazolidinone, 3-(1-methylethyl)-5-[[(methylsulfonyl)oxy]methyl]-, (S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxazolidinone ring to other cyclic structures.

    Substitution: Nucleophilic substitution reactions can occur at the methanesulfonate ester, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized oxazolidinones.

Scientific Research Applications

2-Oxazolidinone, 3-(1-methylethyl)-5-[[(methylsulfonyl)oxy]methyl]-, (S)- has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Oxazolidinone, 3-(1-methylethyl)-5-[[(methylsulfonyl)oxy]methyl]-, (S)- involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes and receptors, modulating their activity. The methanesulfonate ester group may enhance the compound’s solubility and facilitate its transport across cell membranes. The (S)-configuration is crucial for its binding affinity and selectivity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxazolidinone, 3-(1-methylethyl)-5-[[(methylsulfonyl)oxy]methyl]-, (S)- is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to undergo diverse chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

100158-95-0

Molecular Formula

C8H15NO5S

Molecular Weight

237.28 g/mol

IUPAC Name

[(5S)-2-oxo-3-propan-2-yl-1,3-oxazolidin-5-yl]methyl methanesulfonate

InChI

InChI=1S/C8H15NO5S/c1-6(2)9-4-7(14-8(9)10)5-13-15(3,11)12/h6-7H,4-5H2,1-3H3/t7-/m0/s1

InChI Key

KHAVBYUNOCYTST-ZETCQYMHSA-N

Isomeric SMILES

CC(C)N1C[C@H](OC1=O)COS(=O)(=O)C

Canonical SMILES

CC(C)N1CC(OC1=O)COS(=O)(=O)C

Origin of Product

United States

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